
5-bromo-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anticancer Activity
Indole derivatives, including the compound , have shown promise as potential anticancer agents. Researchers have investigated their effects on cancer cell lines, exploring mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of angiogenesis. Further studies are needed to elucidate the precise pathways involved and optimize their therapeutic potential .
Antimicrobial Properties
Indole-based compounds often exhibit antimicrobial activity. The 5-bromo derivative may be explored for its effectiveness against bacteria, fungi, and other pathogens. Researchers can investigate its mode of action, potential synergies with existing antibiotics, and safety profiles .
Neuroprotective Effects
Indoles have been linked to neuroprotection due to their antioxidant and anti-inflammatory properties. Investigating the neuroprotective potential of this compound could lead to novel therapeutic strategies for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Anti-inflammatory Agents
Indole derivatives often modulate inflammatory pathways. Researchers can explore the anti-inflammatory effects of this compound, potentially identifying new drug candidates for conditions like rheumatoid arthritis or inflammatory bowel disease .
Molecular Probes and Imaging Agents
Indole-based molecules can serve as molecular probes for studying biological processes. Researchers can modify this compound to create fluorescent or radio-labeled derivatives for imaging specific cellular components, receptors, or enzymes .
Synthetic Methodology Development
Given the importance of indole scaffolds, investigating novel synthetic routes to access this compound is valuable. Researchers can explore efficient and sustainable methods for its synthesis, contributing to the chemical community’s knowledge base .
Mécanisme D'action
Target of Action
Similar compounds have been reported to have nanomolar activity against thePI3K . PI3K is a family of intracellular signal transducer enzymes involved in functions like cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
Similar compounds inhibit the activity of pi3k . Inhibition of PI3K can lead to a decrease in the intracellular levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of PI3K. This can affect various downstream pathways, leading to changes in cellular functions .
Biochemical Pathways
The compound likely affects the PI3K/AKT/mTOR pathway , given its potential inhibition of PI3K . This pathway is crucial for many cellular functions, including cell growth and survival. Inhibition of PI3K can lead to reduced activation of AKT and mTOR, potentially affecting cell proliferation and survival .
Pharmacokinetics
Similar compounds are reported to be orally bioavailable , suggesting that the compound might also have good oral bioavailability
Result of Action
Given its potential inhibition of pi3k, it could lead to changes in cell proliferation and survival, potentially making it useful for conditions where these processes are dysregulated, such as in cancer .
Orientations Futures
Propriétés
IUPAC Name |
5-bromo-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O4S/c1-14-2-6-18(7-3-14)29(26,27)24-11-10-15-4-5-17(12-16(15)13-24)23-21(25)19-8-9-20(22)28-19/h2-9,12H,10-11,13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUAKTXBWWFIBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

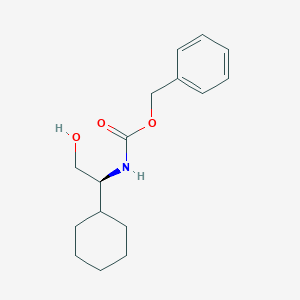
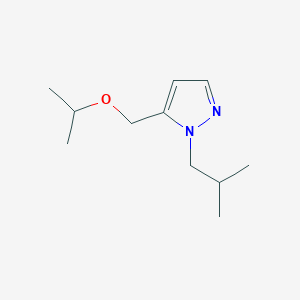
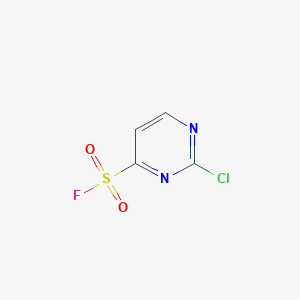
![(2R,4S)-2-Fluoro-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B3008894.png)
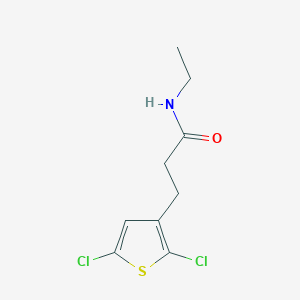
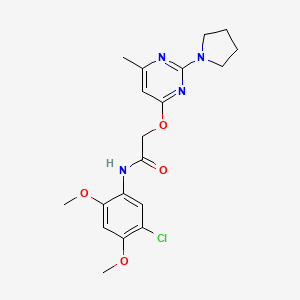
![N-(2-ethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3008901.png)
![N1-(3-fluoro-4-methylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3008902.png)
![3,4-Dimethyl-6-{[(2-phenylethyl)amino]-carbonyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B3008903.png)
sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene})amine](/img/structure/B3008904.png)
![Tert-butyl 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate](/img/structure/B3008905.png)
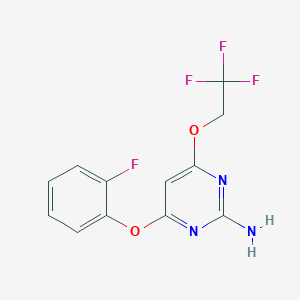
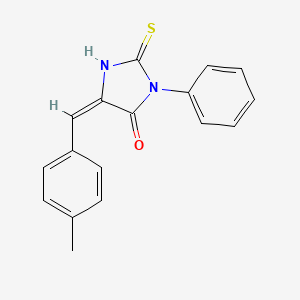
![6-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B3008911.png)